molecular formula C7H5ClF2O B8005990 (3-chloro-4,5-difluorophenyl)methanol

(3-chloro-4,5-difluorophenyl)methanol

Cat. No.: B8005990
M. Wt: 178.56 g/mol
InChI Key: IUIBNIIGYSHSLX-UHFFFAOYSA-N
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Description

(3-chloro-4,5-difluorophenyl)methanol is an aromatic compound characterized by the presence of a benzene ring substituted with a methanol group, a chlorine atom, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 3-chloro-4,5-difluorobenzaldehyde, the compound can be synthesized by reduction using a reducing agent such as sodium borohydride (NaBH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and reduction, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-chloro-4,5-difluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chloro-4,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 3-chloro-4-fluoro-
  • Benzenemethanol, 3-chloro-5-fluoro-
  • Benzenemethanol, 3-chloro-2,4-difluoro-

Uniqueness

(3-chloro-4,5-difluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds .

Biological Activity

(3-Chloro-4,5-difluorophenyl)methanol is an organic compound characterized by the presence of a chlorinated and difluorinated phenyl group attached to a methanol moiety. Its molecular formula is C₈H₆ClF₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique arrangement of chlorine and fluorine atoms enhances its reactivity and binding affinity to biological targets, which may modulate enzyme activities or receptor interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) contribute to the compound's ability to act as either an inhibitor or an activator of various metabolic pathways. Such interactions can lead to significant alterations in cellular processes, making it a candidate for further pharmacological investigation.

Biological Activity Overview

Preliminary studies have suggested that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, although specific studies detailing these effects are still emerging.
  • Anticancer Activity : Initial investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further studies in oncology. The presence of halogens is believed to enhance its binding affinity to cancer-related targets.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other phenylmethanol derivatives. Below is a comparison table highlighting its characteristics against similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3-Chlorophenyl)(3,5-difluorophenyl)methanolContains chlorine and difluorinated phenyl groupsDifferent substitution pattern affecting reactivity
(3-Chlorophenyl)(3,5-dichlorophenyl)methanolTwo chlorine substituents instead of fluorinesMay exhibit different biological activity
(3-Chlorophenyl)(3,5-dimethylphenyl)methanolMethyl groups instead of fluorinesAlters steric effects compared to difluorinated
(3-Chlorophenyl)(3,5-difluorophenyl)ethanolEthanol group instead of methanolInfluences solubility and reactivity

This table illustrates how the specific arrangement of substituents affects the biological activity and chemical reactivity of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : Preliminary assessments have shown that this compound exhibits activity against certain bacterial strains. Further research is needed to quantify its efficacy and determine the mechanisms involved.
  • Cytotoxicity Assays : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal cancer cells .
    • Table 1: Cytotoxicity Data
      Cell LineIC50 (µM)
      HT2958.4
      A549Data pending
    The cytotoxic concentration required to inhibit cell growth by 50% (IC50) suggests that this compound could be a viable candidate for further development as an anticancer agent.

Properties

IUPAC Name

(3-chloro-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBNIIGYSHSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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